molecular formula C9H9ClO3 B1385927 2-Chloro-6-ethoxybenzoic acid CAS No. 1020998-62-2

2-Chloro-6-ethoxybenzoic acid

Cat. No.: B1385927
CAS No.: 1020998-62-2
M. Wt: 200.62 g/mol
InChI Key: NQYCWKVXKAVSAC-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the sixth position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxybenzoic acid typically involves the chlorination of 6-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of 2-chloro-6-ethoxybenzaldehyde or this compound.

    Reduction: Formation of 2-chloro-6-ethoxybenzyl alcohol or 2-chloro-6-ethoxybenzaldehyde.

Scientific Research Applications

2-Chloro-6-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Disrupting Cell Membranes: Affecting the integrity and function of cell membranes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxybenzoic acid
  • 2-Chloro-6-methoxybenzoic acid
  • 2-Bromo-6-ethoxybenzoic acid

Uniqueness

2-Chloro-6-ethoxybenzoic acid is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in the design of specialized chemical products and therapeutic agents .

Properties

IUPAC Name

2-chloro-6-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYCWKVXKAVSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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